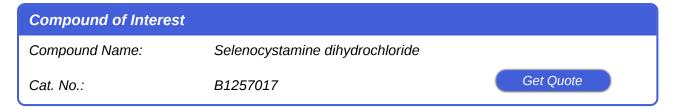


Application Notes and Protocols: Selenocystamine Dihydrochloride in Peptide and Protein Modification

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Selenocystamine Dihydrochloride** and its derivatives in the modification of peptides and proteins. Detailed protocols for key applications are included to facilitate experimental design and execution.

Introduction to Selenocystamine Dihydrochloride

Selenocystamine dihydrochloride is a versatile reagent in peptide and protein chemistry. Its primary utility stems from its diselenide bond, which can be readily reduced to form selenocysteamine. The resulting selenol groups are highly reactive and offer unique advantages over their sulfur analogs (thiols) in various biochemical applications.

Key Properties:

Chemical Formula: C₄H₁₂N₂Se₂ · 2HCl

Molecular Weight: 318.99 g/mol

Appearance: Yellow to orange powder

Solubility: Soluble in water



The applications of **selenocystamine dihydrochloride** can be broadly categorized into two main areas: as a catalyst for disulfide bond reduction and as a precursor for the introduction of selenocysteine into peptides and proteins for various modifications.

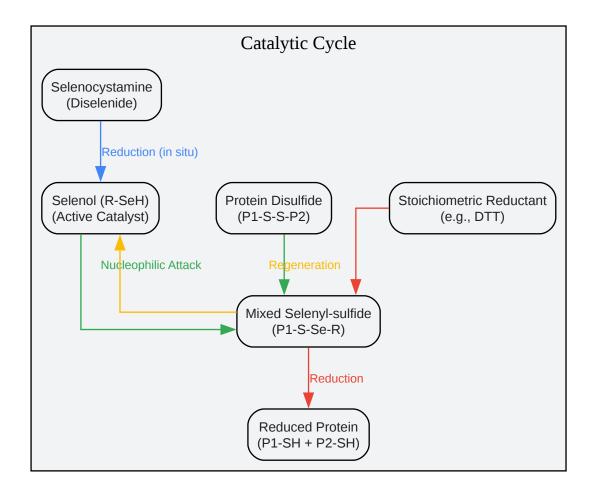
Application I: Catalysis of Disulfide Bond Reduction

The in situ generated selenol from selenocystamine is a potent catalyst for the reduction of disulfide bonds in peptides and proteins. It significantly accelerates the rate of reduction by common reducing agents like dithiothreitol (DTT) and sodium borohydride.[1]

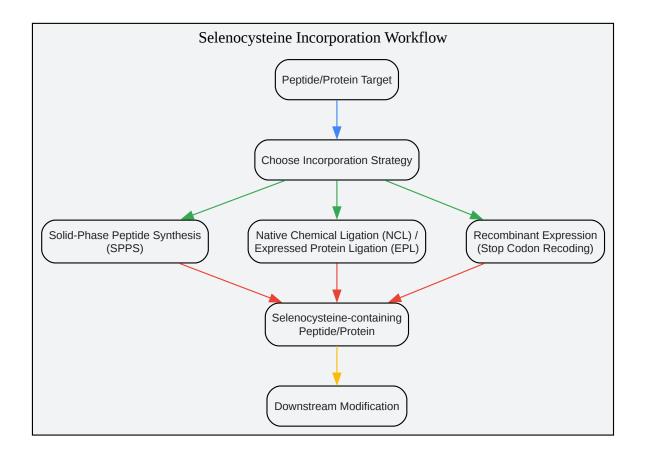
Mechanism of Catalysis

The catalytic cycle involves the selenol acting as a nucleophile to attack the disulfide bond, forming a mixed selenyl-sulfide intermediate. This intermediate is then readily reduced by a stoichiometric reductant (e.g., DTT), regenerating the selenol catalyst and yielding the reduced thiols. The rate-determining step is the initial reaction of the selenolate anion with the disulfide. [1]

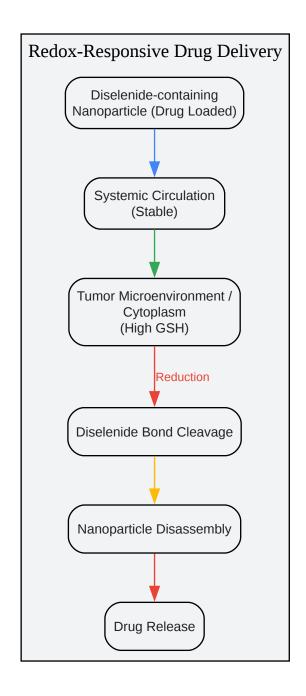












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References



- 1. Catalysis of reduction of disulfide by selenol PubMed [pubmed.ncbi.nlm.nih.gov]
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